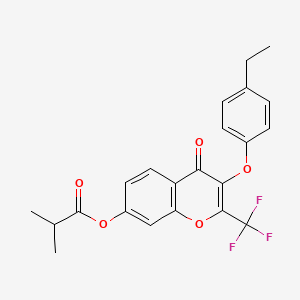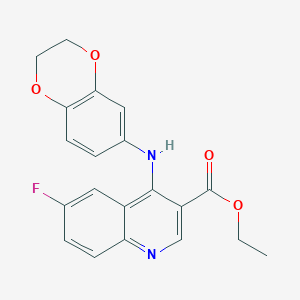![molecular formula C22H23FN2O4 B3587025 ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate](/img/structure/B3587025.png)
ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a fluorine atom at the 6th position, and an ethyl ester group at the 3rd position. The compound also features a 3,4-dimethoxyphenyl group attached via an ethylamino linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom at the 6th position. The ethyl ester group is then introduced at the 3rd position, and finally, the 3,4-dimethoxyphenyl group is attached via an ethylamino linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the ester group.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. The presence of the fluorine atom and the 3,4-dimethoxyphenyl group enhances its binding affinity to the target sites, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinine: A natural alkaloid used to treat malaria, also featuring a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a fluorine atom at the 6th position, similar to the compound .
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-4-29-22(26)17-13-25-18-7-6-15(23)12-16(18)21(17)24-10-9-14-5-8-19(27-2)20(11-14)28-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXIUVCWSOBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-chloro-8-methyl-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B3586942.png)
![Ethyl 7-[2-(4-methylphenoxy)acetyl]oxy-2-oxochromene-3-carboxylate](/img/structure/B3586947.png)
![(5Z)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3586950.png)
![2-hydroxy-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3586954.png)
![5-(4-isopropylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3586959.png)
![(5Z)-2-(4-METHOXYPHENYL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B3586967.png)

![N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B3586977.png)
![N-(2,5-dichlorophenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B3586987.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B3586998.png)

![ethyl 4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-2-quinazolinecarboxylate](/img/structure/B3587019.png)
![N-benzyl-2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3587030.png)
![5-(4-fluorophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3587033.png)
